1-Fmoc-Piperazine-2-(R)-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

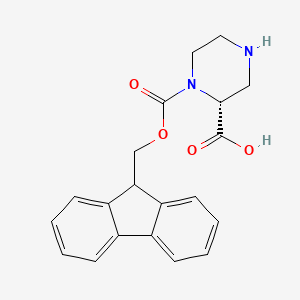

1-Fmoc-Piperazine-2-(R)-carboxylic acid is a chiral piperazine derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the 1-nitrogen and a carboxylic acid group at the 2-position with (R)-configuration. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its orthogonal protection strategy: the Fmoc group is base-labile (removed with piperidine), while the carboxylic acid enables amide bond formation. Its molecular formula is C₂₀H₂₀N₂O₄, with a molecular weight of 352.38 g/mol .

The piperazine ring provides two reactive nitrogen sites, allowing sequential functionalization. The stereochemistry at the 2-position (R-configuration) is critical for applications requiring chiral specificity, such as drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fmoc-Piperazine-2-®-carboxylic acid typically involves the protection of the piperazine ring with the Fmoc group. This is achieved through a reaction between piperazine and Fmoc chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of 1-Fmoc-Piperazine-2-®-carboxylic acid follows similar synthetic routes but is optimized for large-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Fmoc-Piperazine-2-®-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.

Scientific Research Applications

1-Fmoc-Piperazine-2-®-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: It serves as a precursor in the development of pharmaceutical agents and drug delivery systems.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fmoc-Piperazine-2-®-carboxylic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of the piperazine ring, allowing selective reactions to occur at other sites. Upon completion of the desired reactions, the Fmoc group can be removed under mild conditions, revealing the free amine group for further modifications.

Comparison with Similar Compounds

Structural and Functional Analogues

(R)-1-Boc-Piperazine-2-carboxylic Acid

- CAS No.: 278788-60-6

- Structure : Features a tert-butoxycarbonyl (Boc) group instead of Fmoc.

- Key Differences :

- Protection Strategy : Boc is acid-labile (removed with TFA), contrasting with Fmoc’s base sensitivity. This allows orthogonal use in multi-step syntheses .

- Steric and Electronic Effects : Boc is smaller than Fmoc, reducing steric hindrance during coupling reactions.

- Applications : Preferred in solution-phase synthesis where acidic deprotection is feasible .

4-Fmoc-Piperazine-2-(R)-carboxylic Acid (CAS 747393-31-3)

- Structure : Fmoc group on the 4-nitrogen instead of the 1-nitrogen.

- Key Differences :

(S)-1-Fmoc-Piperidine-2-carboxylic Acid

- Structure : Piperidine ring (one nitrogen) instead of piperazine.

- Key Differences: Basicity: Piperidine’s single nitrogen is less basic than piperazine’s dual nitrogens, affecting protonation states in reactions. Applications: Limited to single nitrogen functionalization, unlike piperazine derivatives .

Research Findings and Case Studies

Computational Insights :

- Density functional theory (DFT) studies reveal that the Fmoc group’s electron-withdrawing nature increases the acidity of the carboxylic acid, enhancing its reactivity in amide bond formation .

- Boc-protected analogs show reduced steric hindrance, favoring faster coupling kinetics but lower chiral stability .

Synthetic Efficiency :

- A study on imidazole-carboxylic acid synthesis optimized reaction parameters (solvent, catalyst), suggesting analogous improvements for piperazine derivatives .

Biological Activity

1-Fmoc-Piperazine-2-(R)-carboxylic acid is a significant compound in medicinal chemistry, particularly due to its role in peptide synthesis and drug development. This article explores its biological activities, focusing on its applications, mechanisms of action, and relevant case studies.

Overview

This compound is a derivative of piperazine, a well-known scaffold in drug design. Its structural features allow it to participate in various biological processes, making it a valuable compound for researchers.

Applications

1. Peptide Synthesis:

- This compound serves as a building block for synthesizing peptides, which can exhibit specific biological activities tailored for therapeutic purposes. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amine during synthesis, allowing for selective reactions.

2. Drug Development:

- It is utilized in the pharmaceutical industry to develop new drugs targeting neurological disorders. The modification of piperazine derivatives can enhance their pharmacological profiles, making them more effective against specific conditions .

3. Bioconjugation:

- This compound can link biomolecules, improving therapeutic efficacy and enabling targeted delivery systems .

4. Research in Medicinal Chemistry:

- The compound aids in exploring new medicinal compounds and understanding structure-activity relationships, which are crucial for discovering novel therapies .

5. Material Science:

- Beyond biological applications, it is investigated for developing advanced materials due to its unique chemical properties .

The biological activity of this compound primarily derives from its interactions with various biological targets:

- Aminergic Receptors: Piperazine derivatives have shown the ability to bind to aminergic receptors, which play critical roles in neurotransmission and can influence behaviors such as mood and cognition .

- Antiproliferative Effects: Certain studies have indicated that piperazine-containing compounds can induce cell death mechanisms such as necroptosis in cancer cells. For instance, LQFM018, a piperazine derivative, demonstrated significant cytotoxicity against K562 leukemic cells through necroptotic signaling pathways .

Case Studies

-

LQFM018 Study:

- LQFM018 exhibited binding affinity for dopamine D4 receptors (K_i = 0.26 μM) and showed antiproliferative effects with IC_50 values indicating potent cytotoxicity against K562 cells. The compound triggered necrotic morphologies and mitochondrial disturbances associated with increased ROS production .

- Antibiotic Activity:

Data Tables

| Compound Name | Target | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| LQFM018 | K562 Cells | 50 | Necroptosis via D4 receptor |

| Piperazine NBTI Analog | MRSA | ≤50 | Dual inhibition of gyrase/topo IV |

| 1-Fmoc-Piperazine-2-(R)-carboxylic | Various | N/A | Peptide synthesis/Drug development |

Properties

Molecular Formula |

C20H20N2O4 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid |

InChI |

InChI=1S/C20H20N2O4/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/t18-/m1/s1 |

InChI Key |

RKXKKKUNIBLRES-GOSISDBHSA-N |

Isomeric SMILES |

C1CN([C@H](CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

C1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.